1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
CAS No.: 1207034-44-3
Cat. No.: VC7800532
Molecular Formula: C20H20ClN3O
Molecular Weight: 353.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207034-44-3 |
|---|---|
| Molecular Formula | C20H20ClN3O |
| Molecular Weight | 353.85 |
| IUPAC Name | 1-[4-(2-chlorophenyl)piperazin-1-yl]-2-indol-1-ylethanone |
| Standard InChI | InChI=1S/C20H20ClN3O/c21-17-6-2-4-8-19(17)22-11-13-23(14-12-22)20(25)15-24-10-9-16-5-1-3-7-18(16)24/h1-10H,11-15H2 |
| Standard InChI Key | NAUMMUUTFUKICS-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3C=CC4=CC=CC=C43 |
Introduction
Components:
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Piperazine: A six-membered ring containing two nitrogen atoms, often used in pharmaceuticals due to its ability to form stable complexes with various functional groups.
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Indole: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring, known for its presence in many biologically active compounds.
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2-Chlorophenyl: A phenyl group with a chlorine substituent, which can affect the compound's reactivity and biological activity.
Synthesis and Preparation
The synthesis of such compounds typically involves reactions between piperazine derivatives and indole-based compounds. For example, a common approach might involve the reaction of a piperazine derivative with an indole-containing acyl chloride or anhydride in the presence of a base.
Example Synthesis Steps:
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Preparation of Piperazine Derivative: React 2-chlorophenylamine with piperazine to form the 4-(2-chlorophenyl)piperazine.
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Reaction with Indole Derivative: Use an indole-based acyl chloride (e.g., 1H-indol-1-ylacetyl chloride) to react with the piperazine derivative in a suitable solvent.
Potential Biological Activities:
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Neurological Effects: Piperazine and indole derivatives are known to interact with various neurotransmitter systems.
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Anti-inflammatory Properties: Some indole compounds exhibit anti-inflammatory activity.
Future Research Directions:
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Synthetic Optimization: Developing efficient synthesis methods.
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Biological Screening: Evaluating its activity against various biological targets.
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Toxicity Studies: Assessing its safety profile for potential therapeutic use.
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